
Rituximab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B cells. It is used primarily in the treatment of various autoimmune diseases and types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia . This compound was first approved for medical use in 1997 and has since become a cornerstone in the treatment of B-cell malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .
Industrial Production Methods
The industrial production of this compound involves several key steps:
Cell Line Development: The gene encoding this compound is inserted into CHO cells.
Cell Culture: The CHO cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography.
Formulation: The purified antibody is formulated into a stable solution for intravenous administration.
Análisis De Reacciones Químicas
Types of Reactions
Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Antibody-Dependent Cellular Cytotoxicity (ADCC): This compound binds to CD20 on B cells, attracting immune cells that kill the targeted B cells.
Complement-Dependent Cytotoxicity (CDC): Binding of this compound to CD20 activates the complement system, leading to cell lysis.
Common Reagents and Conditions
Reagents: this compound itself, immune effector cells, and components of the complement system.
Conditions: Physiological conditions within the human body, typically at body temperature and pH.
Major Products Formed
The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .
Aplicaciones Científicas De Investigación
Rituximab has a wide range of applications in scientific research and medicine:
Mecanismo De Acción
Rituximab exerts its effects by binding to the CD20 antigen on the surface of B cells. This binding triggers several mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Ofatumumab: Another anti-CD20 monoclonal antibody that binds a different epitope on CD20.
Obinutuzumab: A humanized anti-CD20 monoclonal antibody with modifications to enhance its efficacy.
Uniqueness of Rituximab
This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .
Actividad Biológica
Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen, predominantly expressed on B cells. This compound has been instrumental in treating various B-cell malignancies and autoimmune diseases. Its biological activity is primarily mediated through mechanisms such as complement-mediated cytotoxicity (CMC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.
1. Complement-Mediated Cytotoxicity (CMC)
this compound binding to CD20 activates the complement system, leading to the formation of the membrane attack complex that lyses target B cells. This process is crucial for its antitumor efficacy, particularly in non-Hodgkin lymphoma (NHL) models.
2. Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC involves the recruitment of immune effector cells that recognize and kill this compound-coated B cells. Studies indicate that neutrophils play a significant role in this process, utilizing Fcγ receptors to mediate cytotoxic effects against tumor cells . In murine models, the absence of neutrophils significantly reduced this compound's effectiveness in controlling lymphoma growth .
3. Induction of Apoptosis
this compound can also induce direct apoptosis in B cells through poorly understood signaling pathways. This effect is less prominent compared to CMC and ADCC but contributes to the overall therapeutic action of the drug .
Clinical Efficacy
This compound has demonstrated efficacy across various clinical settings:
- Non-Hodgkin Lymphoma (NHL) : this compound has been pivotal in treating NHL, with combinations like R-CHOP (this compound, cyclophosphamide, doxorubicin, vincristine, and prednisone) showing high response rates. A study reported an objective response rate (ORR) of 81% with this regimen .
- Autoimmune Diseases : In conditions like pemphigus vulgaris and systemic lupus erythematosus (SLE), this compound has shown promising results. For instance, a case series indicated that all patients with pemphigus treated with this compound had a favorable clinical response over 18 months .
Case Studies
Case Study 1: Pemphigus Vulgaris
A study involving 12 patients treated with this compound showed significant clinical improvement, with most patients achieving complete or partial responses after treatment. The therapy was well-tolerated with minimal adverse effects reported .
Case Study 2: Non-Hodgkin Lymphoma
In a comprehensive analysis of NHL patients receiving this compound, it was found that long-term treatment led to sustained remission in a significant proportion of patients. The study highlighted the importance of ADCC mediated by neutrophils in enhancing treatment outcomes .
Table 1: Summary of Key Studies on this compound's Efficacy
Propiedades
Número CAS |
174722-31-7 |
---|---|
Fórmula molecular |
C6416H9874N1688O1987S44 |
Peso molecular |
Unspecified |
Sinónimos |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.